![molecular formula C5H8N2O2 B12966432 2-Cyanoethyl 2-aminoacetate](/img/structure/B12966432.png)
2-Cyanoethyl 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 2-aminoacetate is an organic compound that contains both a nitrile and an amino acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-aminoacetate typically involves the reaction of 2-cyanoethyl acrylate with glycine or its derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the acrylate, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyanoethyl 2-aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism by which 2-Cyanoethyl 2-aminoacetate exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The amino acid ester group can interact with biological molecules, potentially affecting biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Contains a nitrile and an ester group but lacks the amino group.
2-Cyanoethyl acrylate: Contains a nitrile and an acrylate group but lacks the amino acid ester group.
Uniqueness
2-Cyanoethyl 2-aminoacetate is unique due to the presence of both a nitrile and an amino acid ester functional group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-cyanoethyl 2-aminoacetate |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2 |
InChI Key |
BMRQHOWBMBAVIX-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.